molecular formula C16H18N2O4S2 B2798001 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896300-97-3

2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2798001
CAS No.: 896300-97-3
M. Wt: 366.45
InChI Key: IMULBPWSVVSDRP-UHFFFAOYSA-N
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Description

2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, sulfonyls, and carboxamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Future Directions

Thiophene and its derivatives have potential applicability in various fields such as organic electronics, including in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), and organic limiting diodes (OLEDs) . Therefore, research into new thiophene-based compounds and their applications is a promising area for future study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent.

    Amidation Reaction: The acetamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch and continuous flow reactions, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.

    Phenylsulfonylacetamide: Contains the phenylsulfonyl and acetamido groups but lacks the thiophene ring.

    Trimethylthiophene: A thiophene derivative with methyl groups but without the additional functional groups.

Uniqueness

2-[2-(benzenesulfonyl)acetamido]-N,4,5-trimethylthiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-11(2)23-16(14(10)15(20)17-3)18-13(19)9-24(21,22)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMULBPWSVVSDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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